6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
CAS No. |
422527-24-0 |
|---|---|
Molecular Formula |
C15H18ClN3O2S |
Molecular Weight |
339.84 |
IUPAC Name |
6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H18ClN3O2S/c16-11-2-3-13-12(10-11)14(20)19(15(22)17-13)5-1-4-18-6-8-21-9-7-18/h2-3,10H,1,4-9H2,(H,17,22) |
InChI Key |
JAYBNRRVPGYVNR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholin-4-ylpropyl Group: This step involves nucleophilic substitution reactions using morpholine and a suitable alkylating agent.
Formation of the Sulfanylidene Group: This can be achieved through the reaction of the quinazolinone intermediate with sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the sulfanylidene group, potentially yielding dihydroquinazolinones or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones, thiols.
Substitution: Various substituted quinazolinones.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that quinazoline derivatives, including 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one, exhibit promising anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study highlighted its effectiveness against breast cancer cells, suggesting it may act through the modulation of specific signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat resistant strains .
Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits. Research has indicated that it could mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Pharmacological Insights
Mechanism of Action
The pharmacological effects of this compound are attributed to its ability to interact with various biological targets. It is believed to inhibit certain kinases involved in cancer cell signaling, thereby disrupting the pathways that promote tumor growth .
Material Science Applications
Development of Novel Materials
In addition to its biological applications, this compound is being explored for use in material science. Its unique chemical properties allow it to be incorporated into polymers and coatings, potentially enhancing their mechanical and thermal stability. Research is ongoing to evaluate its effectiveness in improving the performance of composite materials used in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences physicochemical properties and biological activity. Key analogs include:
Key Observations :
- The morpholinylpropyl group in the target compound provides a balance of hydrophilicity (due to morpholine’s oxygen and nitrogen atoms) and flexibility, likely improving pharmacokinetics compared to allyl or aromatic substituents .
- The dimethoxyphenylethyl analog () exhibits higher molecular weight and lipophilicity (LogP ~3.5 estimated), which may reduce aqueous solubility but enhance membrane permeability .
Thione vs. Mercapto Tautomerism
The sulfanylidene (thione) group in the target compound contrasts with the mercapto (-SH) form in analogs like 6-chloro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one ().
- Thione tautomers are more stable in physiological conditions, reducing oxidative degradation risks.
Physicochemical and Pharmacokinetic Properties
Implications :
- The target compound’s lower LogP compared to the dimethoxyphenyl analog suggests better aqueous solubility, critical for oral bioavailability.
Biological Activity
6-Chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Quinazoline derivatives are known for their diverse pharmacological profiles, including antitumor, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a morpholine group and a sulfanylidene moiety. The presence of chlorine at the 6-position and the morpholinyl substituent at the 3-position are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, a study involving various quinazoline-morpholine hybrids revealed that these compounds can effectively inhibit the growth of lung cancer cells (A549) with IC50 values as low as 2.83 μM. The most active compound showed a high selectivity index (SI) compared to standard chemotherapeutic agents like paclitaxel and sorafenib, indicating its potential as a targeted cancer therapy .
Anticonvulsant Activity
Quinazolin-4(3H)-one derivatives have been reported to possess anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter receptors, particularly AMPA receptors. Some derivatives exhibited moderate to significant anticonvulsant activity compared to diazepam, suggesting that modifications at specific positions on the quinazoline ring can enhance efficacy .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of quinazoline derivatives have been well-documented. Compounds structurally similar to this compound have shown promise in reducing inflammation in various models, potentially through inhibition of pro-inflammatory cytokines .
The biological activities of this compound are attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Cytotoxicity : The compound's structure allows it to induce apoptosis in cancer cells via mitochondrial pathways.
Case Studies
A notable case study involved synthesizing quinazoline-morpholine hybrids and testing their cytotoxic effects against A549 lung cancer cells. The study found that certain modifications significantly increased anticancer activity while maintaining low toxicity to normal cells .
Another study focused on the anticonvulsant properties of various quinazolinone derivatives, highlighting how specific substitutions can enhance activity against seizure models .
Summary of Findings
| Activity | Mechanism | IC50/Selectivity Index |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | IC50 = 2.83 μM |
| Anticonvulsant | Modulation of AMPA receptors | Moderate activity |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Not quantified |
Q & A
Q. What are the common synthetic routes for 6-chloro-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one?
Synthesis typically involves multi-step reactions starting with functionalized precursors. For example:
- Step 1 : Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form an intermediate thioquinazolinone scaffold .
- Step 2 : Hydrogenation or alkylation to introduce the morpholinylpropyl group. Reaction conditions (e.g., catalysts like palladium, solvents like DMF) significantly influence yield and purity .
- Key variables : Temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents. Yields range from 2–5% in multi-step protocols, highlighting the need for optimization .
Q. How is the compound structurally characterized in academic research?
Advanced analytical techniques are employed:
- X-ray crystallography : Resolves bond angles (e.g., C–N–C angles ~120°) and torsion angles (e.g., −176.86° to 177.85°), confirming stereochemistry .
- NMR spectroscopy : Distinct signals for morpholine protons (δ 2.4–3.5 ppm) and sulfanylidene sulfur (δ 110–125 ppm in C NMR) validate substituent positioning .
- Mass spectrometry : High-resolution data (e.g., m/z 296.75) confirms molecular formula .
Q. What safety protocols are recommended for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of dust/gas .
- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact .
- Storage : Inert atmosphere (N or Ar) at −20°C to prevent degradation. Avoid incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthesis yields (e.g., 2–5%)?
Yield variability arises from:
- Catalyst selection : Palladium vs. copper catalysts affect reaction efficiency .
- Purification challenges : Column chromatography gradients (e.g., hexane/ethyl acetate) or recrystallization solvents (e.g., ethanol) impact purity .
- Reaction monitoring : Use TLC or HPLC to track intermediates and optimize stepwise conversions .
Q. What computational strategies are used to design inhibitors based on this compound’s scaffold?
- Molecular docking : Software like MOE (Molecular Operating Environment) predicts binding affinity to targets (e.g., riboswitch of Plasmodium falciparum) .
- QSAR modeling : Correlates substituent effects (e.g., chloro, morpholinyl) with bioactivity. Parameters like logP and polar surface area guide derivatization .
- MD simulations : Assess stability of ligand-target complexes in aqueous environments .
Q. How does the morpholinylpropyl moiety influence the compound’s bioactivity?
- Solubility enhancement : The morpholine ring improves aqueous solubility via H-bonding with water .
- Target interaction : The propyl linker positions the morpholine group to engage with hydrophobic pockets in enzymes (e.g., dynamin GTPase) .
- Metabolic stability : Morpholine resists oxidative degradation, prolonging half-life in vivo .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s antibacterial activity?
- Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria varies due to membrane permeability differences .
- Assay conditions : MIC (Minimum Inhibitory Concentration) values depend on inoculum size and growth medium .
- Structural analogs : Compare with derivatives (e.g., bromo or fluoro substitutions) to identify pharmacophore requirements .
Methodological Recommendations
Q. What techniques optimize purity for in vitro assays?
Q. How to validate target engagement in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
